molecular formula C21H24O10 B12320874 3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid

3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid

Cat. No.: B12320874
M. Wt: 436.4 g/mol
InChI Key: ABMLTSFSLUQUFY-UHFFFAOYSA-N
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Description

Glochicoccin D is a naturally occurring compound isolated from the plant Glochidion puberum.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glochicoccin D involves several steps, starting from the extraction of the compound from Glochidion puberum. The compound is typically isolated using chromatographic techniques, followed by structural elucidation through spectral analysis, including NMR and mass spectrometry .

Industrial Production Methods

The use of solvents like chloroform, dichloromethane, and ethyl acetate is common in the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

Glochicoccin D undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the reactions involving Glochicoccin D include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Glochicoccin D depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of Glochicoccin D involves its interaction with specific molecular targets and pathways. It is known to inhibit the replication of hepatitis B virus by interfering with the viral DNA synthesis. The compound also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

Glochicoccin D is unique among norbisabolane sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

IUPAC Name

3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid

InChI

InChI=1S/C21H24O10/c1-10-9-29-20(8-14(10)30-18(26)11-2-4-13(22)5-3-11)19(27)21(28)15(23)6-12(17(24)25)7-16(21)31-20/h2-5,10,12,14-16,22-23,28H,6-9H2,1H3,(H,24,25)

InChI Key

ABMLTSFSLUQUFY-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(CC1OC(=O)C3=CC=C(C=C3)O)C(=O)C4(C(CC(CC4O2)C(=O)O)O)O

Origin of Product

United States

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